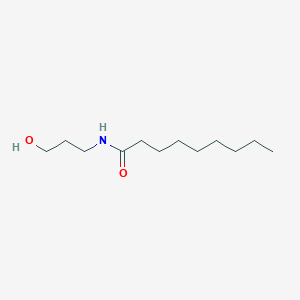
N-(3-Hydroxypropyl)nonanamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Water-Soluble Polymers for Medicine
Research in water-soluble polymers highlights the development of materials for medical applications, including drug delivery systems and biocompatible polymers. For instance, the study of hydrophilic polymers like poly(N-(2-hydroxypropyl)methacrylamide) demonstrates the interest in polymers that can interact with biological systems without adverse effects, indicating potential applications for similar compounds in creating biocompatible materials for medical use (Kálal et al., 1978).
Nitrogen Management in Agriculture
While not directly related to biomedical applications, the study of nitrogen management strategies in agriculture provides an example of how chemical compounds can impact environmental processes and sustainability. Such research underscores the broader implications of chemical use in various fields and the need for sustainable practices (Dinnes et al., 2002).
Polymers in Biomedical Applications
The review of poly(N-isopropylacrylamide) and its copolymers in biomedical applications offers insights into the use of responsive hydrogels for drug delivery, tissue engineering, and regenerative medicine. This highlights the significant interest in developing polymers that can respond to biological or environmental stimuli for targeted applications, suggesting similar research potential for N-(3-Hydroxypropyl)nonanamide in creating responsive biomedical materials (Lanzalaco & Armelin, 2017).
HPMA Copolymer for Tumor Targeting
The development of HPMA copolymer-cyclic RGD conjugates for tumor targeting exemplifies the application of specialized polymers in delivering therapeutic agents directly to tumor sites, reducing side effects and improving treatment efficacy. Such studies indicate the potential for this compound derivatives in targeted drug delivery systems (Pike & Ghandehari, 2010).
Cellulose Derivatives in Oilfield Applications
Research on cellulose and its derivatives in oilfield applications demonstrates the versatility of polymer science in industrial applications, including drilling, cementing, and fracturing. This suggests that compounds like this compound could find applications in enhancing the performance of materials used in challenging environmental conditions (Liu et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxypropyl)nonanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-9-12(15)13-10-8-11-14/h14H,2-11H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUYCGWQBJWWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656010 | |
| Record name | N-(3-Hydroxypropyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35627-80-6 | |
| Record name | N-(3-Hydroxypropyl)nonanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)

![3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1438229.png)



![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)

![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)


